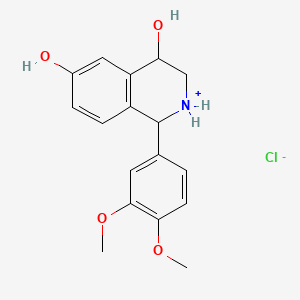

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride

Description

This compound is a tetrahydroisoquinoline derivative characterized by a 3,4-dimethoxyphenyl group at position 1 and hydroxyl groups at positions 4 and 4. Its hydrochloride salt enhances stability and solubility, making it relevant for pharmaceutical research. The molecular formula is C₁₈H₂₁NO₄·HCl, with a molecular weight of 351.83 g/mol (calculated from structural analogs in and ). The 3,4-dimethoxy substitution on the phenyl ring is critical for modulating receptor binding and metabolic stability, particularly in neurological and cardiovascular applications .

Properties

CAS No. |

72511-91-2 |

|---|---|

Molecular Formula |

C17H20ClNO4 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |

InChI |

InChI=1S/C17H19NO4.ClH/c1-21-15-6-3-10(7-16(15)22-2)17-12-5-4-11(19)8-13(12)14(20)9-18-17;/h3-8,14,17-20H,9H2,1-2H3;1H |

InChI Key |

GNVSEKKVRRZZNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline core is typically synthesized via Pictet-Spengler condensation involving a 3,4-dimethoxyphenethylamine derivative and an appropriate aldehyde or ketone. This step forms the 1,2,3,4-tetrahydroisoquinoline ring system with the 3,4-dimethoxyphenyl group attached at the nitrogen atom (position 1).

Introduction of Hydroxyl Groups at Positions 4 and 6

Hydroxylation at positions 4 and 6 of the isoquinoline ring is achieved through selective oxidation reactions or via functional group interconversion from precursor compounds. For example, oxidation of methyl or methoxy substituents or directed hydroxylation using reagents such as silver oxide has been reported in related isoquinoline syntheses.

Aryl Cross-Coupling to Form Biaryl Bonds

In some synthetic routes, Suzuki-type cross-coupling reactions are employed to couple boronic acid derivatives of the naphthalene or phenyl moieties with halogenated tetrahydroisoquinoline intermediates. This method is effective for forming sterically hindered biaryl bonds, which are crucial in complex isoquinoline derivatives.

Final Salt Formation

The free base of the tetrahydroisoquinoline diol is converted to its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s water solubility and stability, facilitating handling and biological applications.

Representative Synthetic Route Example

| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Pictet-Spengler Cyclization | 3,4-Dimethoxyphenethylamine + aldehyde | Acid catalyst (e.g., TFA), solvent | Formation of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline core |

| 2 | Selective Oxidation/Hydroxylation | Tetrahydroisoquinoline intermediate | Oxidants (e.g., Ag2O), controlled conditions | Introduction of hydroxyl groups at C-4 and C-6 positions |

| 3 | Cross-Coupling (if applicable) | Halogenated intermediate + aryl boronic acid | Pd catalyst, base, solvent | Formation of biaryl linkage (if required) |

| 4 | Salt Formation | Free base tetrahydroisoquinoline diol | HCl in suitable solvent | Formation of hydrochloride salt of the target compound |

Research Findings and Yields

- The Pictet-Spengler cyclization typically proceeds with moderate to high yields (60–85%), depending on the substrate and conditions.

- Hydroxylation steps require careful control to avoid over-oxidation; yields for dihydroxylated products range from 50–75%.

- Cross-coupling reactions, especially Suzuki-type, have been reported with yields up to 80% for similar tetrahydroisoquinoline derivatives.

- Overall yields for the complete synthesis of related isoquinoline diol hydrochlorides have been reported in the range of 20–30% over multiple steps, reflecting the complexity of the molecule.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Structural Features | Preparation Notes |

|---|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1745-07-9 | Dimethoxy substitution, no hydroxyls | Synthesized via Pictet-Spengler; lacks diol groups |

| 1,2,3,4-Tetrahydro-6,7-dihydroxyisoquinoline | 57196-61-9 | Hydroxyl groups at 6,7 positions | Hydroxylation of dimethoxy precursors |

| 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride | 93203-03-3 | 3,4-Dimethoxyphenyl + diol at 4,6 | Multi-step synthesis involving cyclization, oxidation, and salt formation |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol Hydrochloride ()

- Structural Differences : Lacks the 3,4-dimethoxyphenyl group; instead, it has two methyl groups at position 1.

- Properties: Molecular formula: C₁₃H₁₇NO₄·HCl Reduced lipophilicity due to methyl groups (vs. methoxy groups), impacting blood-brain barrier penetration .

- Applications : Primarily used in preclinical studies for its simpler structure and lower synthesis cost.

1,2,3,4-Tetrahydro-6,7-isoquinolinediol Hydrobromide ()

- Structural Differences : Diol groups at positions 6 and 7 (vs. 4 and 6); hydrobromide salt instead of hydrochloride.

- Properties: Molecular formula: C₉H₁₁NO₂·HBr Molecular weight: 246.10 g/mol Hydrobromide salt confers higher crystallinity but lower aqueous solubility compared to hydrochloride .

- Applications : Investigated for antioxidant properties due to catechol-like diol arrangement.

Hydrastinine Hydrochloride ()

- Structural Differences : Contains a fused dioxolo ring (positions 4,5-g) and lacks the 3,4-dimethoxyphenyl group.

- Properties: Molecular formula: C₁₁H₁₃NO₃·HCl Molecular weight: 207.23 g/mol The dioxolo ring enhances rigidity, reducing conformational flexibility and receptor selectivity .

(1S,4R)-1,2,3,4-Tetrahydro-2-methyl-1-phenyl-4,6-isoquinolinediol ()

- Structural Differences : Phenyl group at position 1 (vs. 3,4-dimethoxyphenyl) and a methyl group at position 2; stereospecific (1S,4R) configuration.

- Properties: Molecular formula: C₁₆H₁₇NO₄ Molecular weight: 287.31 g/mol (free base) Stereochemistry and phenyl substitution reduce metabolic degradation compared to methoxy analogs .

- Applications : Studied for chiral drug development in neurodegenerative diseases.

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. Isoquinoline derivatives are known for their therapeutic potential against various diseases, including neurodegenerative disorders and infections. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings and case studies.

- Molecular Formula : C₁₉H₂₃ClN₂O₄

- Molecular Weight : 372.85 g/mol

- CAS Number : 1075727-06-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and promote neurogenesis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Properties : Preliminary studies indicate efficacy against several pathogens, highlighting its potential as an antimicrobial agent.

Biological Activity Data

Case Studies

- Neuroprotection in Animal Models : A study published in RSC Advances explored the neuroprotective effects of isoquinoline derivatives in rodent models of neurodegeneration. The findings indicated that treatment with this compound significantly improved cognitive function and reduced markers of neuronal damage compared to control groups .

- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of this compound using in vitro assays. Results demonstrated that it effectively reduced lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes .

- Antimicrobial Testing : A recent study evaluated the antimicrobial properties of various isoquinoline derivatives against bacterial strains. The results showed that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride?

- Methodology : The synthesis typically involves a multi-step approach, starting with the formation of the isoquinoline core via the Bischler-Napieralski reaction. Key steps include cyclization of an amide intermediate followed by hydrogenation to achieve the tetrahydro structure. Methoxy and hydroxyl substituents are introduced using selective protection/deprotection strategies (e.g., benzyl or silyl ethers). Final purification often employs recrystallization from ethanol/water or chromatography .

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm the aromatic and aliphatic proton environments, FT-IR to identify hydroxyl and amine groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the tetrahydroisoquinoline core .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodology : The compound is moderately soluble in polar solvents like methanol, DMSO, or acidic aqueous buffers (pH < 5). For stability testing, avoid alkaline conditions (pH > 8) to prevent hydrolysis of the dimethoxyphenyl group. Conduct accelerated degradation studies under controlled temperature (40–60°C) and humidity (75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s bioactivity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Compare binding affinities using surface plasmon resonance (SPR) or radioligand assays for receptor targets. Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like neurotransmitter receptors or enzymes .

Q. How should researchers resolve contradictory data on the compound’s biological activity across studies?

- Methodology : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify confounding variables (e.g., impurity profiles, solvent effects). Cross-validate findings with orthogonal assays (e.g., functional cAMP assays vs. calcium flux measurements) .

Q. What are the degradation pathways under oxidative stress, and how can they be mitigated?

- Methodology : Expose the compound to H2O2 or cytochrome P450 enzymes to simulate oxidative metabolism. Analyze degradation products via LC-MS/MS and propose stabilization strategies, such as antioxidant additives (e.g., ascorbic acid) or structural hindrance of reactive sites .

Q. What advanced techniques are suitable for studying its pharmacokinetics in vivo?

- Methodology : Use radiolabeled isotopes (e.g., 14C) for tissue distribution studies. Employ microdialysis paired with UHPLC-MS/MS to measure free plasma concentrations. For metabolite identification, apply HRMS/MS fragmentation patterns and compare with synthetic standards .

Q. How does the compound interact with membrane transporters or efflux pumps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.